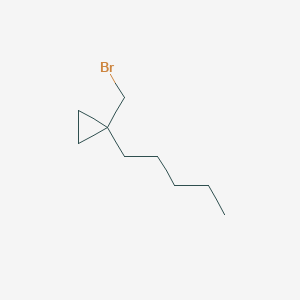
1-(Bromomethyl)-1-pentylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-1-pentylcyclopropane is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and a pentyl chain
準備方法
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-1-pentylcyclopropane can be synthesized through several methods. One common approach involves the bromination of 1-pentylcyclopropane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under mild conditions, with the bromine atom being introduced at the methylene position adjacent to the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and precise control of reaction parameters can enhance yield and purity.
化学反応の分析
Types of Reactions
1-(Bromomethyl)-1-pentylcyclopropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, amines.
Elimination: Alkenes.
Oxidation: Aldehydes, carboxylic acids.
科学的研究の応用
1-(Bromomethyl)-1-pentylcyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Bromomethyl)-1-pentylcyclopropane involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The cyclopropane ring’s strain also contributes to its reactivity, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
1-(Chloromethyl)-1-pentylcyclopropane: Similar structure but with a chlorine atom instead of bromine.
1-(Iodomethyl)-1-pentylcyclopropane: Similar structure but with an iodine atom instead of bromine.
1-(Hydroxymethyl)-1-pentylcyclopropane: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness
1-(Bromomethyl)-1-pentylcyclopropane is unique due to the presence of the bromine atom, which is a better leaving group compared to chlorine and iodine. This makes it more reactive in nucleophilic substitution reactions, providing a broader range of synthetic applications.
特性
分子式 |
C9H17Br |
|---|---|
分子量 |
205.13 g/mol |
IUPAC名 |
1-(bromomethyl)-1-pentylcyclopropane |
InChI |
InChI=1S/C9H17Br/c1-2-3-4-5-9(8-10)6-7-9/h2-8H2,1H3 |
InChIキー |
DYHFTNFZTGHIIL-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1(CC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13207319.png)
![3-(Bromomethyl)-3-ethylbicyclo[3.1.0]hexane](/img/structure/B13207325.png)
![Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13207331.png)
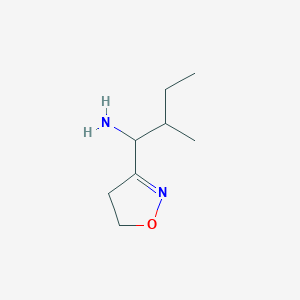
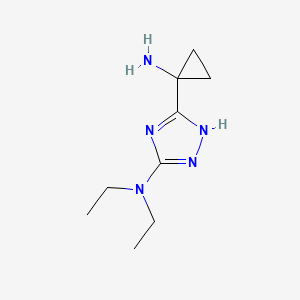

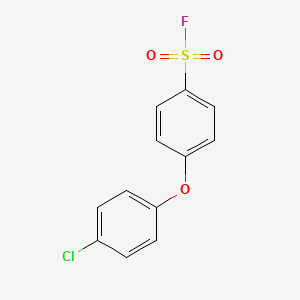
![Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate](/img/structure/B13207369.png)
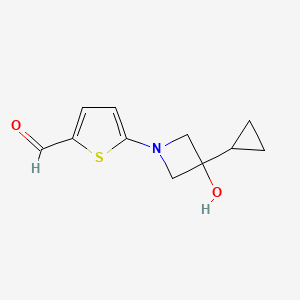
![2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde](/img/structure/B13207381.png)
![tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate](/img/structure/B13207386.png)
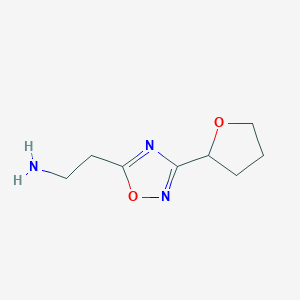
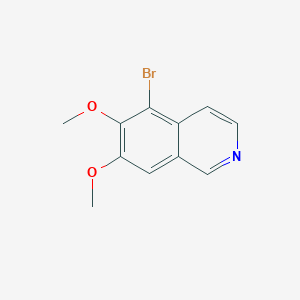
![3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13207414.png)
